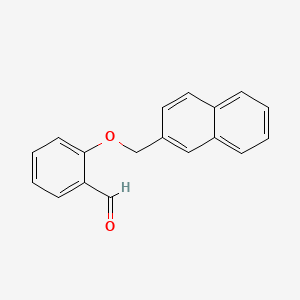

2-(Naphthalen-2-ylmethoxy)benzaldehyde

描述

2-(Naphthalen-2-ylmethoxy)benzaldehyde is a useful research compound. Its molecular formula is C18H14O2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(Naphthalen-2-ylmethoxy)benzaldehyde is an organic compound notable for its unique structure, which includes a naphthalene ring substituted with a methoxy group and an aldehyde functional group. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The chemical formula for this compound is CHO, indicating the presence of 17 carbon atoms, 14 hydrogen atoms, and one oxygen atom. The compound exhibits both aromatic and polar characteristics due to the presence of the methoxy and aldehyde groups, which influence its reactivity and biological activity.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- One-pot synthesis : Utilizing stable aluminum hemiaminal as a tetrahedral intermediate.

- Cross-coupling reactions : Involving organometallic reagents to yield various alkyl and aryl substituted benzaldehydes.

Biological Activities

Research indicates that compounds similar to this compound may exhibit a range of biological activities. Below are key findings related to its biological effects:

Antimicrobial Activity

A study explored the antimicrobial properties of related compounds synthesized from naphthalene derivatives. The results indicated that certain derivatives exhibited significant inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structure-activity relationship highlighted that modifications in the naphthalene ring could enhance or diminish antimicrobial efficacy .

Anti-inflammatory Activity

Antioxidant Properties

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally related compounds reveals distinct biological profiles:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Naphthalen-1-yl)benzaldehyde | Naphthalene ring at position 1 | Different substitution pattern affects reactivity. |

| 3-(Naphthalen-2-ylmethoxy)benzaldehyde | Methoxy group on naphthalene at position 3 | Altered steric hindrance influences biological activity. |

| 4-(Naphthalen-2-ylmethoxy)benzaldehyde | Methoxy group on naphthalene at position 4 | Variations in electronic distribution change properties. |

Case Studies

- Antimicrobial Efficacy : A library of naphthalene derivatives was synthesized and tested against gram-positive and gram-negative bacteria. The study concluded that specific substitutions on the naphthalene ring significantly enhanced antimicrobial activity compared to standard antibiotics like ciprofloxacin .

- Inflammation Reduction : In vitro studies demonstrated that certain derivatives reduced inflammation markers in cell cultures treated with inflammatory agents. The presence of methoxy groups was critical for achieving higher anti-inflammatory effects .

- Oxidative Stress Mitigation : Research indicated that compounds with similar structures effectively scavenged free radicals in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

常见问题

Q. Basic: What are the standard synthetic routes for 2-(Naphthalen-2-ylmethoxy)benzaldehyde?

Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-naphthol derivatives with benzaldehyde precursors under basic conditions. For example:

- Alkylation : Use a benzaldehyde derivative (e.g., 2-chlorobenzaldehyde) with 2-naphthalenemethanol in the presence of a base like K₂CO₃ in DMF. Stirring at room temperature or mild heating (40–60°C) facilitates the reaction .

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link aromatic fragments if pre-functionalized intermediates are available.

Key Considerations : Monitor reaction progress via TLC, and purify using column chromatography with ethyl acetate/hexane gradients. Yield optimization often requires adjusting stoichiometry and reaction time .

Q. Intermediate: How is this compound characterized post-synthesis?

Answer:

Characterization involves a multi-technique approach:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aldehydic proton at ~10 ppm, naphthyl methoxy protons at 4.5–5.5 ppm) .

- IR : Identify aldehyde C=O stretching (~1700 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereoelectronic effects and intermolecular interactions in the solid state, critical for structure-activity studies .

Validation : Compare data with structurally analogous compounds (e.g., 2-allyloxy-benzaldehyde) to confirm regiochemical fidelity .

Q. Advanced: How can computational methods predict the reactivity of this compound?

Answer:

Density Functional Theory (DFT) simulations are pivotal:

- Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group is electron-deficient, making it reactive toward nucleophiles like amines or hydrazines .

- Reaction Pathways : Model intermediates (e.g., enolate formation during Knoevenagel condensation) and transition states to identify kinetic barriers.

- Solvent Effects : Include solvent models (e.g., PCM) to simulate polarity-driven reactivity changes .

Case Study : DFT studies on similar benzaldehyde derivatives reveal that electron-withdrawing substituents enhance electrophilicity at the aldehyde carbon, guiding synthetic modifications .

Q. Advanced: How should researchers address contradictory data in the literature regarding this compound’s stability or reactivity?

Answer:

Contradictions often arise from variations in experimental conditions or analytical methods. Mitigation strategies include:

- Controlled Replication : Reproduce studies under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables.

- Mechanistic Analysis : Use kinetic studies (e.g., Arrhenius plots) or isotopic labeling to trace reaction pathways. For example, conflicting reports on aldehyde oxidation could be resolved by quantifying byproducts (e.g., carboxylic acids) via HPLC .

- Cross-Validation : Compare results with structurally related compounds (e.g., 2-fluoro-6-(thiophen-2-yl)benzaldehyde) to identify substituent-specific trends .

Example : Discrepancies in catalytic hydrogenation yields may stem from differences in catalyst loading or substrate purity, necessitating rigorous quality control .

Q. Intermediate: What are the recommended safety protocols for handling this compound?

Answer:

While specific toxicity data are limited, general precautions for aromatic aldehydes apply:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Emergency Measures :

- Skin Contact : Wash with soap/water for 15+ minutes; seek medical attention if irritation persists.

- Eye Exposure : Flush with saline or water for 15 minutes .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store away from light and moisture .

Note : Conduct a risk assessment using analogous compounds (e.g., salicylaldehyde) until compound-specific data are available .

Q. Advanced: How does the electronic interplay between naphthyl and benzaldehyde moieties influence the compound’s reactivity?

Answer:

The naphthyl group’s electron-donating methoxy substituent increases electron density in the aromatic system, which:

- Enhances Resonance Stabilization : Delocalizes electrons into the aldehyde group, reducing its electrophilicity compared to unsubstituted benzaldehydes.

- Directs Electrophilic Substitution : Positions subsequent reactions (e.g., nitration) at the naphthyl ring’s α-position due to steric and electronic effects .

Experimental Validation : UV-Vis spectroscopy can quantify conjugation effects via redshift in absorption maxima relative to simpler benzaldehydes .

Q. Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

The compound serves as a precursor for bioactive molecules:

- Schiff Base Synthesis : React with amines to form imines for metal coordination (e.g., Cu²⁺, Ni²⁺), which are studied for antimicrobial or anticancer activity .

- Heterocyclic Scaffolds : Participate in cyclocondensation reactions to form quinolines or indoles, which are explored as kinase inhibitors .

Case Study : Analogous compounds (e.g., 2-fluoro-6-(thiophen-2-yl)benzaldehyde) show promise in targeting enzymes like tyrosine kinases .

Q. Advanced: What strategies optimize the compound’s stability during long-term storage?

Answer:

- Inert Atmosphere : Store under nitrogen or argon to prevent oxidation of the aldehyde to carboxylic acid.

- Desiccants : Use molecular sieves or silica gel to minimize hydrolysis.

- Light Protection : Amber glass or opaque containers reduce photodegradation .

Quality Control : Periodically analyze via ¹H NMR to detect degradation products (e.g., loss of aldehyde proton signal) .

属性

IUPAC Name |

2-(naphthalen-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-12-17-7-3-4-8-18(17)20-13-14-9-10-15-5-1-2-6-16(15)11-14/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYQHCLSVAXTHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)COC3=CC=CC=C3C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404533 | |

| Record name | 2-(naphthalen-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872183-48-7 | |

| Record name | 2-(naphthalen-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。